Glycine, N,N'-[1,2-ethanediylbis[oxy(4-methyl-2,1-phenylene)]]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-, 1,1'-bis[(acetyloxy)methyl] ester
Description
This compound, commonly abbreviated as BAPTA-AM in research contexts, is a cell-permeant calcium chelator widely used to buffer intracellular Ca²⁺ levels in biological studies. Its structure comprises an ethylenediamine backbone linked to two 4-methylphenylene groups via ether bonds, with acetyloxymethyl ester moieties enhancing cell permeability . Upon entering cells, esterases hydrolyze the acetyloxy groups, releasing the active acid form (BAPTA), which binds Ca²⁺ with high specificity (Kd ~160 nM) . BAPTA-AM is critical for dissecting calcium-dependent signaling pathways, such as T-cell regulation and maitotoxin-induced ion channel activation .
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-(2-amino-5-methylphenoxy)ethoxy]-4-methylanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O10/c1-17-5-7-21(27)23(11-17)33-9-10-34-24-12-18(2)6-8-22(24)28(13-25(31)37-15-35-19(3)29)14-26(32)38-16-36-20(4)30/h5-8,11-12H,9-10,13-16,27H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRUHYOGVXHQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCOC2=C(C=CC(=C2)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between BAPTA-AM and related compounds:
Key Research Findings
BAPTA-AM vs. Quin2 :
Quin2, an early Ca²⁺ indicator, suffers from low fluorescence quantum efficiency (30-fold dimmer than BAPTA derivatives) and poor photostability. BAPTA-AM lacks fluorescence but offers superior Ca²⁺ buffering and selectivity over Mg²⁺, making it ideal for kinetic studies .BAPTA-AM vs. EGTA :
EGTA (ethylene glycol tetraacetic acid) is impermeant and binds Ca²⁺ extracellularly with slower kinetics. BAPTA-AM’s faster binding kinetics (μs-ms timescale) enable precise intracellular Ca²⁺ modulation, critical in studies of synaptic transmission .DP-BAPTA-99 :
This derivative features octyloxyethyl esters, increasing lipophilicity for enhanced blood-brain barrier penetration. It is explored in stroke models for neuroprotective effects .Fluorinated Derivatives :
Fluorination at the phenylene ring (e.g., 5-fluoro substitution) improves metabolic stability and membrane permeability, expanding applications in live-animal imaging .
Mechanistic and Pharmacological Insights
- Intracellular Ca²⁺ Buffering :
BAPTA-AM effectively suppresses Ca²⁺-dependent processes, such as PKC-α activation in blood-brain barrier disruption and maitotoxin-induced TRPC1 channel activity in oocytes . - Selectivity :
BAPTA-AM exhibits higher selectivity for Ca²⁺ over Zn²⁺ and Mn²⁺ compared to EGTA, but its affinity for Mg²⁺ remains negligible (Kd >1 mM) . - Limitations : Overuse can artifactually dampen physiological Ca²⁺ oscillations, necessitating dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
